2-Methoxyethyl vinyl ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water: 8.8 g/100 ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2143. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
1-ethenoxy-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C5H10O2/c1-3-7-5-4-6-2/h3H,1,4-5H2,2H3 | |
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InChI Key |
GXZPMXGRNUXGHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29695-83-8, 50856-25-2 | |
| Record name | Ethene, (2-methoxyethoxy)-, homopolymer | |
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| Record name | Poly(oxy-1,2-ethanediyl), α-ethenyl-ω-methoxy- | |
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DSSTOX Substance ID |
DTXSID30168086 | |
| Record name | 1-Methoxy-2-vinyloxyethane | |
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Molecular Weight |
102.13 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [HSDB] | |
| Record name | 1-Methoxy-2-vinyloxyethane | |
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Boiling Point |
108.8 °C @ 760 MM HG | |
| Record name | 1-METHOXY-2-VINYLOXY ETHANE | |
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Flash Point |
64 °F OC. | |
| Record name | 1-METHOXY-2-VINYLOXY ETHANE | |
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Solubility |
IN WATER: 8.8 G/100 ML | |
| Record name | 1-METHOXY-2-VINYLOXY ETHANE | |
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Density |
0.897 @ 20 °C/20 °C | |
| Record name | 1-METHOXY-2-VINYLOXY ETHANE | |
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Vapor Density |
3.52 (AIR= 1) | |
| Record name | 1-METHOXY-2-VINYLOXY ETHANE | |
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Vapor Pressure |
18.0 [mmHg], 18 MM HG @ 20 °C | |
| Record name | 1-Methoxy-2-vinyloxyethane | |
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| Record name | 1-METHOXY-2-VINYLOXY ETHANE | |
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Color/Form |
LIQUID | |
CAS No. |
1663-35-0 | |
| Record name | (2-Methoxyethoxy)ethene | |
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| Record name | 1-Methoxy-2-vinyloxyethane | |
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| Record name | 2-Methoxyethyl vinyl ether | |
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| Record name | 1-Methoxy-2-vinyloxyethane | |
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| Record name | (2-methoxyethoxy)ethene | |
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| Record name | 2-METHOXYETHYL VINYL ETHER | |
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| Record name | 1-METHOXY-2-VINYLOXY ETHANE | |
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Melting Point |
-83 °C | |
| Record name | 1-METHOXY-2-VINYLOXY ETHANE | |
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Synthesis Methodologies and Mechanistic Investigations
Alkylation Routes for 2-Methoxyethyl Vinyl Ether Synthesis
Alkylation methods represent a common laboratory-scale approach for synthesizing this compound. These routes are often favored for their relative simplicity and avoidance of toxic catalysts sometimes used in industrial processes.
The Williamson ether synthesis is a cornerstone of ether preparation and can be adapted for this compound. masterorganicchemistry.comcatalysis.blog This method fundamentally involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com
The synthesis of this compound via the Williamson method typically starts with 2-hydroxyethyl vinyl ether. The hydroxyl group of this precursor is deprotonated to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkylating agent, such as methyl iodide, in a nucleophilic substitution reaction (SN2). masterorganicchemistry.comyoutube.com The SN2 mechanism involves the backside attack of the nucleophile on the electrophilic carbon of the alkyl halide, leading to the formation of the ether and the displacement of the halide ion. masterorganicchemistry.com
A representative laboratory procedure involves reacting 2-hydroxyethyl vinyl ether with methyl iodide in the presence of a strong base like sodium hydride in a solvent such as 1,4-dioxane. The mixture is heated to drive the reaction to completion.
Table 1: Reagents for Alkylation-Based Synthesis
| Reagent | Role | Typical Molar Equivalent |
|---|---|---|
| 2-Hydroxyethyl vinyl ether | Starting Material | 1.0 |
| Methyl iodide | Alkylating Agent | 1.2 |
| Sodium Hydride (NaH) | Base | 1.5 |
| 1,4-Dioxane | Solvent | - |
This table is based on a modified protocol for analogous butoxyethyl vinyl ether synthesis.
Strong bases are crucial in the Williamson ether synthesis to deprotonate the alcohol, thereby generating the more nucleophilic alkoxide. masterorganicchemistry.com Sodium hydride (NaH) is a frequently used strong base for this purpose. masterorganicchemistry.comyoutube.com It effectively removes the proton from the hydroxyl group of 2-hydroxyethyl vinyl ether, forming the corresponding sodium alkoxide. youtube.com The use of a strong, non-nucleophilic base like NaH is advantageous as it minimizes competing side reactions. youtube.com The choice of base and reaction conditions is critical for optimizing the yield of the desired ether. researchgate.net
The core mechanism of this synthesis route is the SN2 reaction. masterorganicchemistry.com The key steps are:
Deprotonation: A strong base, such as sodium hydride, abstracts the acidic proton from the hydroxyl group of 2-hydroxyethyl vinyl ether to form a sodium alkoxide.
Nucleophilic Attack: The resulting alkoxide ion, a potent nucleophile, attacks the methyl group of the methylating agent (e.g., methyl iodide or dimethyl sulfate). atamanchemicals.com
Displacement: The attack occurs via an SN2 pathway, leading to the formation of a new carbon-oxygen bond and the displacement of the leaving group (e.g., iodide ion). masterorganicchemistry.com
This process results in the formation of this compound. The reaction is typically carried out under an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen.
The purity of the synthesized this compound is paramount for its subsequent applications, particularly in polymerization reactions. Fractional distillation under reduced pressure is a common method for purification. To ensure high reactivity, especially for applications like living cationic polymerization, further purification by distillation over substances like calcium hydride or sodium may be necessary to remove any residual impurities.
The reactivity of this compound is characterized by its electron-rich double bond, which makes it susceptible to polymerization. Its hydrophilic methoxyethyl side chain also imparts water solubility to its polymers, a valuable property in various applications.
Williamson Ether Synthesis Approaches to this compound
Catalytic Vinylation Approaches for this compound
An alternative industrial-scale synthesis involves the direct vinylation of 2-methoxyethanol (B45455) (also known as ethylene (B1197577) glycol monomethyl ether) with acetylene (B1199291). wipo.int This method often employs mercury-based catalysts. While suitable for large-scale production, this approach raises environmental concerns due to the toxicity of the catalysts.
A patented method describes a process for producing high-purity (2-methoxyethyl) vinyl ether from 2-methoxyethanol and acetylene. wipo.int The process involves a vinyl ether synthesis step, followed by an acetalization step to convert unreacted starting materials into acetaldehyde (B116499) bis(2-methoxyethyl) acetal (B89532), which is then removed by distillation. wipo.int
Acetylene Addition to Ethylene Glycol Monomethyl Ether for this compound
A foundational method for the synthesis of this compound is the Reppe process, which involves the vinylation of an alcohol with acetylene. google.com In this case, ethylene glycol monomethyl ether (also known as 2-methoxyethanol) serves as the alcohol substrate. The reaction is typically conducted under basic conditions, often employing a catalyst like potassium hydroxide (B78521) (KOH). google.com
The general reaction can be represented as: CH₃OCH₂CH₂OH + HC≡CH → CH₃OCH₂CH₂OCH=CH₂
This process, while historically significant, necessitates careful handling of acetylene due to its potential for decomposition and explosion under high pressure. google.com The reaction is often carried out in the gas phase at elevated temperatures. For instance, one described method involves passing a mixture of ethylene glycol and acetylene over a potassium hydroxide catalyst at temperatures around 200°C. google.com The yield and selectivity of the desired vinyl ether can be influenced by reaction conditions such as temperature and the flow rate of acetylene. google.com
Metal-Catalyzed Vinylation Mechanisms for this compound
To circumvent the challenges associated with the Reppe process, metal-catalyzed vinylation methods have been developed. These reactions offer alternative pathways with often milder conditions and improved selectivity. Transition metals like palladium, ruthenium, and iridium have been employed to catalyze the vinylation of alcohols. mdpi.comnih.govacademie-sciences.fr
One prominent metal-catalyzed approach is transvinylation , where a vinyl group is transferred from a vinyl ether, such as ethyl vinyl ether, to another alcohol. academie-sciences.fr Palladium complexes, particularly those with bidentate ligands like 1,10-phenanthroline, have proven effective in catalyzing this transfer. academie-sciences.fr The proposed mechanism for palladium-catalyzed transvinylation often involves the coordination of the alcohol to the palladium center, followed by nucleophilic attack on the coordinated vinyl ether and subsequent elimination of the product.
Ruthenium catalysts have also been explored for the direct vinylation of alcohols using alkynes as the vinyl source. nih.govnih.gov These reactions can proceed via a C-C bond-forming transfer hydrogenation mechanism. nih.gov For example, a ruthenium complex can catalyze the coupling of an alkyne to an alcohol, forming an allylic alcohol as the product. nih.gov
Industrial-Scale Protocols for this compound Catalytic Synthesis
On an industrial scale, the synthesis of this compound often relies on continuous flow processes to ensure efficiency and safety, particularly when using acetylene. google.compatentguru.com A common industrial method involves the reaction of 2-methoxyethanol with acetylene in the presence of a catalyst. wipo.int
A patented process describes a method for producing high-purity (2-methoxyethyl) vinyl ether from 2-methoxyethanol and acetylene. wipo.int This process includes the following steps:
Vinyl ether synthesis: 2-methoxyethanol and acetylene are reacted to form a mixture containing the desired product and unreacted alcohol. wipo.int
Acetalization: The unreacted 2-methoxyethanol is reacted with the (2-methoxyethyl) vinyl ether in the presence of an acid catalyst to form acetaldehyde bis(2-methoxyethyl) acetal. wipo.int
Distillation: The acetaldehyde bis(2-methoxyethyl) acetal is then removed by distillation to yield the purified product. wipo.int
This multi-step approach addresses the challenge of separating the product from the unreacted starting material, which can have close boiling points.
Byproduct Formation and Purification Strategies in Catalytic Vinylation of this compound
The synthesis of this compound is often accompanied by the formation of byproducts. A significant byproduct in the acetylene-based synthesis is the formation of acetals, specifically acetaldehyde bis(2-methoxyethyl) acetal. wipo.int This occurs from the reaction of the product vinyl ether with unreacted 2-methoxyethanol in the presence of acidic catalysts or impurities. wipo.int
Another potential byproduct is the formation of oligomeric or polymeric materials, especially under harsh reaction conditions or in the presence of certain catalysts. idpublications.org The vinyl ether product itself can undergo polymerization.
Purification strategies are therefore crucial to obtain high-purity this compound. Fractional distillation is a primary method for separating the desired product from byproducts and unreacted starting materials. A process patent highlights a purification method involving the conversion of unreacted alcohol into a higher-boiling acetal, which can then be more easily separated by distillation. wipo.intgoogle.com This acetalization step effectively removes the unreacted alcohol from the crude product mixture. wipo.intgoogle.com
Comparative Analysis of this compound Synthetic Routes
The choice of synthetic route for this compound depends on factors such as scale, desired purity, and available resources.
| Synthesis Method | Key Features | Advantages | Disadvantages | Scalability |
| Acetylene Addition (Reppe Process) | Reaction of 2-methoxyethanol with acetylene under basic catalysis. google.comgoogle.com | Utilizes readily available starting materials. | Requires handling of hazardous acetylene under pressure; can have lower selectivity. google.com | Well-established for industrial scale. patentguru.comgoogle.com |
| Metal-Catalyzed Transvinylation | Transfer of a vinyl group from a vinyl ether donor (e.g., ethyl vinyl ether) catalyzed by transition metals like palladium. academie-sciences.fr | Milder reaction conditions; avoids direct use of acetylene. academie-sciences.fr | May require more expensive catalysts; equilibrium limitations can affect yield. | Suitable for lab-scale and potentially scalable. |
| Ruthenium-Catalyzed Vinylation | Direct vinylation of 2-methoxyethanol with alkynes. nih.gov | Atom-economical. nih.gov | May require specific and potentially complex catalysts. | Primarily demonstrated at the lab scale. |
Advances in Novel this compound Synthesis Pathways
Research continues to explore more sustainable and efficient methods for vinyl ether synthesis. One area of advancement is the development of novel catalytic systems that operate under milder conditions and offer higher selectivity. For instance, the use of fluoride-mediated activation of calcium carbide (a solid source of acetylene) has been shown to facilitate the vinylation of alcohols under milder conditions than traditional superbasic systems. rsc.org
Another emerging strategy involves enzyme-catalyzed synthesis. For example, immobilized lipase (B570770) B from Candida antarctica has been used to synthesize vinyl ether esters from carboxylic acids and hydroxyl-functional vinyl ethers. nih.gov While not a direct synthesis of this compound, this approach highlights the potential for biocatalysis in the broader field of vinyl ether production, offering a more sustainable alternative to traditional chemical methods. nih.gov
Furthermore, advancements in transition-metal catalysis continue to provide new avenues. For example, iridium-catalyzed reactions of vinyl acetate (B1210297) with alcohols have emerged as a complementary method to palladium-catalyzed transetherification. academie-sciences.fr These newer methods often provide improved functional group tolerance and reaction efficiency.
Polymerization Chemistry of 2 Methoxyethyl Vinyl Ether
Cationic Polymerization of 2-Methoxyethyl Vinyl Ether
Cationic polymerization of this compound proceeds via a chain-growth mechanism initiated by an electrophilic species. The electron-donating methoxyethyl group on the monomer stabilizes the resulting carbocationic propagating center, making MOVE highly susceptible to this type of polymerization.
Living Cationic Polymerization of this compound
Living cationic polymerization represents a significant advancement, offering precise control over the polymer architecture. This technique is characterized by the absence of irreversible chain-transfer and termination steps, allowing the polymer chains to grow at a constant rate until all the monomer is consumed. For vinyl ethers like MOVE, achieving a living polymerization involves stabilizing the propagating carbocation to prevent side reactions. This is often accomplished through the careful selection of initiators, solvents, and additives, or by maintaining the reaction at low temperatures. wikipedia.org
The success of living cationic polymerization of MOVE is critically dependent on the choice of the initiating system. These systems are designed to generate a carbocation that rapidly and quantitatively initiates polymerization while ensuring the stability of the propagating chain end.
Lewis acids are the most common co-initiators or catalysts for the cationic polymerization of vinyl ethers. They are typically used in conjunction with a proton source (protogen) or a carbocation source (initiator), such as a small amount of water or a hydrogen chloride adduct of a vinyl ether. The Lewis acid activates the initiator and stabilizes the counter-anion, which in turn influences the stability of the propagating carbocation.
The choice of Lewis acid and reaction temperature is crucial for achieving controlled polymerization. researchgate.net For instance, tin tetrachloride (SnCl₄) has been shown to be an effective Lewis acid for the living cationic polymerization of vinyl ethers, yielding polymers with very narrow molecular weight distributions, particularly at low temperatures. spsj.or.jp Research has demonstrated the synthesis of random and block copolymers of this compound (MOVE) using an initiating system composed of the isobutyl vinyl ether-HCl adduct (IBVE-HCl) and SnCl₄ in the presence of a weak Lewis base like tetrahydrofuran (B95107) (THF). researchgate.net This system allows for the continuous and efficient production of polymers with extremely narrow molecular weight distributions (Mw/Mn = 1.09–1.18). researchgate.net
Table 1: Lewis Acid-Catalyzed Polymerization of this compound (MOVE)
| Initiator System | Lewis Base | Solvent | Temp. (°C) | Mn ( g/mol ) | Mw/Mn |
|---|---|---|---|---|---|
| IBVE-HCl / SnCl₄ | THF | Toluene (B28343) | -30 | Varies | 1.09–1.18 |
This table presents illustrative data based on findings for vinyl ether polymerizations, highlighting the effectiveness of Lewis acid systems in achieving controlled characteristics. researchgate.netresearchgate.net
In recent years, metal-free organocatalysts have emerged as viable alternatives to traditional Lewis acid systems. semanticscholar.org These catalysts offer advantages such as reduced metal contamination in the final polymer and often allow for polymerization under milder, more environmentally friendly conditions. semanticscholar.orgnih.gov
One notable class of organocatalysts involves strong, bench-stable organic acids. For example, 1,2,3,4,5-pentacarbo-methoxycyclopentadiene (PCCP) has been used to initiate the cationic polymerization of vinyl ethers. nih.gov The PCCP acid protonates the monomer to start the polymerization, and the resulting cyclopentadienyl (B1206354) anion is thought to stabilize the propagating carbocation through hydrogen bonding, thereby preventing chain-transfer events and imparting living characteristics to the process. nih.gov Another approach utilizes a highly effective hydrogen bond donor (HBD)-organic acid pair, such as a thiophosphoramide combined with PCCP, to facilitate controlled polymerization under ambient conditions. nih.govnih.gov This system has been shown to produce high molecular weight poly(vinyl ethers) without the need for rigorous purification of reagents. nih.gov Halogen bonding organocatalysts, such as 2-iodoimidazolium derivatives, have also been employed for the living cationic polymerization of vinyl ethers. nih.gov
Table 2: Organocatalyzed Cationic Polymerization of Vinyl Ethers
| Catalyst System | Monomer | Conditions | Mn ( kg/mol ) | Mw/Mn |
|---|---|---|---|---|
| PCCP-H / Thiophosphoramide (HBD) | Vinyl Ethers | Ambient | > 50 | Narrow |
This table summarizes findings from studies on organocatalyzed vinyl ether polymerization, demonstrating control under mild conditions. nih.govnih.gov
The initiation of cationic polymerization fundamentally relies on the addition of an electrophile to the monomer. nii.ac.jp While Lewis and organic acids generate electrophiles (protons or carbocations) in situ, other reagents can serve as direct electrophilic initiators.
For instance, electrophilic selenium reagents, used with a pentacarbonylbromomanganese catalyst, have been shown to initiate the living cationic polymerization of vinyl ethers under ambient conditions. rsc.org This method allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity (Đ < 1.2) and enables the introduction of selenium-containing structures at the chain ends. rsc.org Another approach involves the reaction of aryl methyl halides with silver salts to generate a benzyl (B1604629) cation, which is a potent electrophile for initiating the polymerization of vinyl ethers. nii.ac.jp
The use of external stimuli such as light, heat, or electrical potential provides spatiotemporal control over the polymerization process. nih.gov This allows for polymerization to be started, stopped, and restarted on demand, which is highly valuable for applications in coatings, adhesives, and advanced materials manufacturing. semanticscholar.orgnih.gov
Light-Triggered Polymerization : Photoinitiated cationic polymerization can be achieved using various photocatalysts. cornell.edu For example, the polymerization of vinyl ethers can be initiated by irradiating a solution containing aryl-substituted vinyl halides and a zinc halide at a specific wavelength (e.g., 350 nm). researchgate.netresearchgate.net Acridinium salts have also been used as photocatalysts, facilitating cationic RAFT polymerization of various vinyl ethers upon irradiation with visible light from LEDs. nih.gov The mechanism often involves the photocatalyst inducing a one-electron oxidation of a chain-transfer agent (CTA), which then fragments to generate a reactive cation that initiates polymerization. cornell.edu
Heat-Triggered Polymerization : Thermal initiation can be employed, often in frontal polymerization, where a self-propagating reaction front is created. lsu.edu For vinyl ethers, this can be achieved using onium salts, such as an iodonium (B1229267) superacid generator, which decomposes upon heating to produce a strong acid that initiates cationic polymerization. lsu.edu
Electrical Potential-Triggered Polymerization : Electro-controlled cationic polymerization has been demonstrated using specific organocatalysts that can be activated by an applied electrical potential. semanticscholar.org For example, in the presence of an oxidizing potential, the organocatalyst 2,3-dichloro-5,6-dicyanoquinone (DDQ) can oxidize a chain-transfer agent to form a carbocation, thereby initiating the polymerization of vinyl ethers. semanticscholar.orgnih.gov This method offers a high degree of control over the reaction.
Table 3: Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | MOVE |
| Tin tetrachloride | SnCl₄ |
| Isobutyl vinyl ether | IBVE |
| Tetrahydrofuran | THF |
| 1,2,3,4,5-pentacarbo-methoxycyclopentadiene | PCCP |
| 2,3-dichloro-5,6-dicyanoquinone | DDQ |
| 2-ethoxyethyl vinyl ether | EOVE |
| p-tert-butoxystyrene | |
| Ethylaluminum dichloride | EtAlCl₂ |
| Titanium tetrachloride | TiCl₄ |
| Iron(III) chloride | FeCl₃ |
| Gallium trichloride | GaCl₃ |
| Methyl vinyl ether | MVE |
| 2-iodoimidazolium | |
| Diaryliodonium | |
| Pentacarbonylbromomanganese | |
| Zinc iodide | ZnI₂ |
| Acridinium salts | |
| Iodonium salts |
Control of Molecular Weight and Dispersity in Poly(this compound)
Precise control over the molecular weight and dispersity (a measure of the distribution of molecular weights, denoted as Mw/Mn) is crucial for tailoring the properties of poly(MOVE) for specific applications. Living cationic polymerization has emerged as a powerful technique to achieve this control.
In the synthesis of block copolymers composed of poly(MOVE) and poly(p-tert-butoxystyrene), living cationic polymerization has been successfully employed. This method, conducted in the presence of a weak Lewis base and a proton trap, allows for the synthesis of well-defined block copolymers with a very narrow molecular weight distribution, where Mw/Mn is less than 1.1 researchgate.net. The choice of the Lewis acid catalyst and the polymerization temperature are critical factors in achieving this level of control.
The general principles of living cationic polymerization of vinyl ethers, first reported for alkyl vinyl ethers in 1984, are applicable to MOVE. wikipedia.org The key feature of this type of polymerization is the essential elimination of termination and chain transfer reactions, allowing the polymer chains to grow until all the monomer is consumed. wikipedia.org This controlled process enables the predictable synthesis of polymers with specific molecular weights and low dispersity.
Recent advancements in cationic polymerization, such as cationic reversible addition-fragmentation chain transfer (RAFT) polymerization, also offer excellent control over molecular weight and dispersity for a range of vinyl ethers. nih.gov This technique involves a degenerative chain transfer mechanism that can be applied to produce precisely controlled polymer architectures. nih.gov
| Polymerization Technique | Key Features | Achieved Dispersity (Mw/Mn) | Reference |
|---|---|---|---|
| Living Cationic Polymerization | Use of a weak Lewis base and a proton trap; precise control over chain growth. | < 1.1 | researchgate.net |
| Cationic RAFT Polymerization | Degenerative chain transfer mechanism; applicable to a variety of vinyl ethers. | Low dispersity achievable | nih.gov |
Mechanistic Studies of this compound Cationic Propagation and Termination
The cationic polymerization of vinyl ethers, including MOVE, proceeds through a chain growth mechanism involving a carbocationic active center. nih.gov
Propagation: The propagation step involves the successive addition of monomer units to the growing carbocationic chain end. The electron-donating ether group in this compound stabilizes the positive charge on the growing chain, facilitating this propagation. nih.gov The general mechanism for the propagation of vinyl ethers in cationic polymerization involves the attack of the nucleophilic double bond of a monomer molecule on the electrophilic carbocation at the end of the growing polymer chain.
Termination: Termination of the cationic polymerization of vinyl ethers can occur through several mechanisms. One common pathway is a unimolecular rearrangement with the counterion, where an anionic fragment of the counterion combines with the propagating chain end, inactivating the chain. wikipedia.org Another termination route involves proton transfer, where the propagating chain end is deprotonated. nih.gov In some systems, termination can occur when the active carbocation chain end is neutralized or deactivated by the addition of a base or a nucleophile.
Stereoregularity Control in Cationic Polymerization of this compound
The control of stereochemistry, or tacticity, in the polymer chain of poly(MOVE) is of significant interest as it profoundly influences the material's properties. nih.gov For poly(vinyl ether)s, high isotacticity can lead to semi-crystalline materials with enhanced thermal and mechanical properties. nih.gov
Asymmetric ion-pairing catalysis has emerged as a powerful strategy for controlling the stereochemistry of polymers produced through chain growth polymerization of vinyl monomers. unc.edu This approach utilizes a chiral counterion to influence the facial addition of the incoming monomer to the propagating chain end. nsf.gov In this type of catalysis, a chiral, non-nucleophilic anion is paired with the cationic propagating center, creating a chiral environment that directs the stereochemistry of monomer enchainment. nih.gov
For vinyl ethers, this catalyst-controlled approach can override the conventional chain-end stereochemical bias, leading to the synthesis of highly isotactic polymers. nsf.gov The design of the chiral counterion is critical, with systems based on chiral phosphoric acids showing notable success in inducing high enantioselectivity. nih.gov While specific data for this compound is not extensively detailed in the provided search results, the general applicability of this method to a range of vinyl ether substrates suggests its potential for the stereoselective synthesis of poly(MOVE). nsf.gov
Recent developments have also explored asymmetric ion-pairing photoredox catalysis, which combines photocontrol with stereoselectivity in the cationic polymerization of vinyl ethers, achieving high isotactic selectivity (up to 91% meso diads) at very low catalyst loadings. figshare.comchemrxiv.org
The ligands associated with the catalyst system can have a significant impact on the stereoselectivity of vinyl ether polymerization. In systems utilizing Lewis acid catalysts, the steric and electronic properties of the ligands can be modified to control the stereoregularity of the resulting polymer. nih.gov For instance, the use of titanium-based Lewis acid catalysts with bulky aryloxy substituents has been shown to produce highly isotactic poly(isobutyl vinyl ether). nih.gov
Mechanistic studies on the stereoselective cationic polymerization of vinyl ethers have highlighted the importance of "ligand deceleration effects." unc.edu These effects are crucial for identifying reaction conditions that enhance stereoselectivity. While not specifically detailed for this compound, the principle involves the ligand environment around the metal center influencing the rate of propagation and, consequently, the stereochemical outcome of the monomer addition. A deeper understanding of these effects can aid in the design of more effective catalytic systems for producing isotactic poly(MOVE).
| Method | Principle | Key Influencing Factors | Potential Outcome for Poly(MOVE) |
|---|---|---|---|
| Asymmetric Ion-Pairing Catalysis | A chiral counterion creates a chiral environment at the propagating chain end, directing monomer addition. | Structure and chirality of the counterion. | Synthesis of highly isotactic poly(MOVE). |
| Ligand Modification on Lewis Acid Catalysts | Steric and electronic properties of ligands on the metal center influence the stereochemical course of the polymerization. | Ligand bulkiness and electronic nature. | Enhanced stereocontrol, potentially leading to isotactic poly(MOVE). |
Chain Transfer Reactions in this compound Cationic Polymerization
Chain transfer is a reaction that can occur during polymerization where the active center of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a chain transfer agent. This results in the termination of the growing chain and the initiation of a new one. wikipedia.org In the context of the cationic polymerization of this compound, chain transfer reactions are generally considered undesirable when aiming for polymers with controlled molecular weights and narrow dispersities, as is the goal in living polymerizations.
The mechanism of chain transfer in cationic polymerization of vinyl ethers can involve hydrogen abstraction from the active chain end to the counterion or to a monomer molecule. wikipedia.org The use of specific additives and the careful control of reaction conditions are often employed to minimize these unwanted side reactions.
Cationic RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization, however, utilizes a controlled chain transfer mechanism to achieve living characteristics. nih.gov In this process, a chain transfer agent (CTA) is employed to reversibly terminate the growing polymer chains, allowing for the controlled synthesis of polymers with predetermined molecular weights and low dispersities. nih.gov A variety of CTAs, including dithiocarbamates, can be used in the cationic RAFT polymerization of vinyl ethers. nih.gov
Kinetics and Thermodynamics of this compound Cationic Polymerization
The kinetics of cationic polymerization of vinyl ethers are typically very fast due to the high reactivity of the carbocationic propagating species. The rate of polymerization is influenced by several factors, including the nature of the monomer, the initiator and catalyst system, the solvent, and the temperature.
Kinetic studies on the metallocene-mediated cationic polymerization of other vinyl ethers, such as ethyl, n-butyl, and iso-butyl vinyl ether, have examined the evolution of polymer yield, molecular weight, and molecular weight distribution over time. researchgate.net Such studies provide insights into the influence of the initiating system and reaction conditions on the control of the polymerization. researchgate.net While specific kinetic data for this compound were not found in the provided search results, it is expected to exhibit similar rapid polymerization kinetics characteristic of vinyl ethers.
Radical Polymerization of this compound
The radical polymerization of vinyl ethers (VEs), including this compound (MOVE), presents a unique set of challenges and opportunities in polymer chemistry. Historically, VEs were considered non-polymerizable via free-radical mechanisms due to the electron-rich nature of the double bond, which destabilizes the propagating radical. cmu.edu However, recent advancements have led to the development of controlled radical polymerization techniques that enable the synthesis of well-defined poly(vinyl ether)s.
Challenges and Strategies for Direct Radical Homopolymerization of this compound
The direct homopolymerization of vinyl ethers through conventional free-radical pathways is notoriously difficult. The primary challenge lies in the instability of the propagating radical species. The electron-donating alkoxy group increases the electron density of the double bond, but the resulting radical on the α-carbon is unstable and prone to side reactions rather than propagation. cmu.eduresearchgate.net These unfavorable side reactions include chain transfer and β-scission, which terminate the growing polymer chain and prevent the formation of high molecular weight polymers. researchgate.netmdpi.com
To overcome these challenges, several strategies have been developed to facilitate the radical homopolymerization of VEs. One successful approach involves conducting the polymerization in an aqueous suspension in the presence of lithium hydroxide (B78521). researchgate.netnih.gov This system leverages two key interactions to stabilize the growing radical:
Hydrogen Bonding: The hydrogen bonds between water molecules and the oxygen atom of the vinyl ether reduce the reactivity of the propagating radical, thereby suppressing side reactions. researchgate.netnih.gov
Cation-π Interactions: The lithium cation (Li⁺) interacts with the vinyl group of the monomer. researchgate.netnih.gov This complexation reduces the electron density of the vinyl group, which in turn increases the stability of the σ-radicals and further suppresses undesirable reactions like β-scission. nih.govrsc.org
This method has enabled the direct radical homopolymerization of vinyl ethers lacking a hydroxyl group, achieving near-full monomer conversion. nih.gov
Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of this compound
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful controlled radical polymerization (CRP) technique for a wide range of monomers, including vinyl ethers. fao.org This method allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures. fao.orgnih.gov The application of RAFT to vinyl ethers represents a significant breakthrough, overcoming the traditional limitations of their radical polymerization. fao.orgresearchgate.net
Novel block copolymers containing poly(this compound) (PMOVE) segments have been successfully synthesized using a transformation from living cationic polymerization to RAFT polymerization. acs.org This approach allows for the creation of well-defined block copolymers with other radically polymerizable monomers like N-isopropylacrylamide, resulting in materials with thermoresponsive properties. acs.org
The success of RAFT polymerization is critically dependent on the selection of an appropriate RAFT agent, also known as a chain transfer agent (CTA). The effectiveness of a RAFT agent is determined by its R and Z groups, which influence the stability of the intermediate radical and the rates of addition and fragmentation. For vinyl ethers, dithiocarbamates have been identified as suitable RAFT agents. nih.govresearchgate.net
In one specific strategy for synthesizing PMOVE-containing block copolymers, a carboxylic trithiocarbonate (B1256668) was used in conjunction with a SnBr₄ initiation system. acs.org The process begins with the living cationic polymerization of MOVE, initiated by a proton from the RAFT agent. After the cationic polymerization is quenched, the RAFT group is recovered, and the resulting poly(vinyl ether) acts as a macro-chain transfer agent for the subsequent RAFT polymerization of a second monomer. acs.org
The general mechanism of RAFT polymerization involves a series of addition-fragmentation equilibria where the RAFT agent reversibly deactivates the growing polymer chains. This dynamic equilibrium maintains a low concentration of active radicals at any given time, minimizing irreversible termination reactions and allowing for controlled chain growth.
Table 1: Examples of RAFT Agents Used in Vinyl Ether Polymerization
| RAFT Agent Type | Example | Monomer(s) | Reference |
|---|---|---|---|
| Dithiocarbamate | 2-cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate | 2-hydroxyethyl vinyl ether (HEVE) and dimethyl maleate | researchgate.net |
| Trithiocarbonate | Carboxylic trithiocarbonate | This compound (MOVE) and N-isopropylacrylamide | acs.org |
Kinetic studies are essential for demonstrating the controlled or "living" nature of a polymerization process. In a controlled RAFT polymerization, the number-average molecular weight (Mn) of the polymer should increase linearly with monomer conversion, and the polydispersity index (Mw/Mn) should remain low (typically < 1.5).
While specific kinetic data for the RAFT homopolymerization of this compound is not extensively detailed in the provided context, studies on similar hydroxy-functional vinyl ethers, such as 2-hydroxyethyl vinyl ether (HEVE), provide valuable insights. Kinetic investigations of the RAFT polymerization of HEVE showed a linear increase of molecular weight with monomer conversion up to 50%, with relatively low polydispersities (Mw/Mn < 1.38). fao.org Furthermore, successful chain extension experiments using the resulting poly(HEVE) as a macro-CTA confirmed the living character of the polymerization. fao.org These findings suggest that a similarly controlled process can be expected for this compound under optimized conditions.
Nitroxide-Mediated Radical Polymerization (NMP) of this compound Derivatives
Nitroxide-Mediated Polymerization (NMP) is another prominent controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly terminate growing polymer chains. wikipedia.orgslideshare.net The core of NMP lies in the reversible homolysis of a C-O bond in an alkoxyamine, which acts as the initiator and dormant species. wikipedia.orgicp.ac.ru This process establishes a dynamic equilibrium between active (propagating) radicals and dormant alkoxyamine chains.
The "living" nature of NMP is attributed to the persistent radical effect (PRE). wikipedia.org The stable nitroxide acts as a persistent radical, while the growing polymer chain is a transient radical. This leads to a much higher probability of cross-coupling (dormant chain formation) than self-coupling of the transient radicals (irreversible termination), enabling excellent control over the polymer chain length and structure. wikipedia.orgslideshare.net
While the direct application of NMP to this compound is not widely reported, the technique is effective for a broad range of other monomers. The development of NMP for vinyl ether derivatives would involve designing specific alkoxyamine initiators that are effective for this class of electron-rich monomers.
Intermolecular Reactions in Radical Polymerization of this compound
In the free-radical polymerization of vinyl ethers, intermolecular reactions, particularly chain transfer, are significant side reactions that compete with propagation. researchgate.net These reactions are a primary reason for the difficulty in achieving high molecular weight polymers via conventional radical methods. cmu.edumdpi.com
Chain transfer can occur to the monomer, solvent, or initiator, but a particularly detrimental process for vinyl ethers is degradative chain transfer to the monomer. This involves the abstraction of a hydrogen atom from the monomer by the propagating radical, terminating the chain and creating a new, less reactive radical that is slow to reinitiate polymerization. Furthermore, intramolecular chain transfer (backbiting) and intermolecular chain transfer to the polymer can lead to branching. mdpi.com The unstable nature of the propagating radical in vinyl ether polymerization makes it highly susceptible to these chain transfer events and other side reactions like β-scission. researchgate.net The strategies employed in controlled radical techniques like RAFT and NMP, which maintain a very low concentration of active radicals, are specifically designed to minimize the impact of these undesirable intermolecular reactions.
Copolymerization of this compound
The copolymerization of this compound (MOVE) is a versatile method for synthesizing polymers with tailored properties. Due to the electron-rich nature of its vinyl group, MOVE readily undergoes cationic polymerization, making it an ideal candidate for copolymerization with other vinyl ethers and monomers susceptible to this mechanism. nih.govfrontiersin.org
Block copolymers containing MOVE segments are of significant interest due to their potential applications, particularly in the realm of thermoresponsive materials. frontiersin.orgnih.gov The synthesis of well-defined block copolymers requires controlled polymerization techniques to ensure predictable molecular weights and narrow molecular weight distributions. acs.org
One notable example is the synthesis of diblock copolymers of 2-(2-ethoxy)ethoxyethyl vinyl ether (EOEOVE) and MOVE. acs.org This synthesis was achieved using a cationogen/Et1.5AlCl1.5 initiating system in the presence of tetrahydrofuran. The resulting diblock copolymers exhibited very narrow molecular weight distributions, demonstrating the high degree of control afforded by this method. acs.org The choice of Lewis acid catalysts and the polymerization temperature are crucial factors for the successful synthesis of well-defined block copolymers. researchgate.net
Another example involves the precision synthesis of a block copolymer composed of poly(this compound) and poly(p-tert-butoxystyrene) segments. researchgate.net This was also achieved through sequential living cationic polymerization, highlighting the versatility of this technique for creating block copolymers with distinct segments that can impart specific functionalities, such as thermoresponsiveness and film-forming properties. researchgate.net The key to successful block copolymerization is the development of an initiating system that can induce living cationic polymerization for all comonomers involved. researchgate.net
Table 1: Examples of Block Copolymers Synthesized via Sequential Living Cationic Polymerization
| Monomer 1 | Monomer 2 | Initiating System | Resulting Copolymer | Reference |
| 2-(2-ethoxy)ethoxyethyl vinyl ether (EOEOVE) | This compound (MOVE) | cationogen/Et1.5AlCl1.5 | Poly(EOEOVE)-b-poly(MOVE) | acs.org |
| This compound (MOVE) | p-tert-butoxystyrene | Lewis Acid Catalyst | Poly(MOVE)-b-poly(p-tert-butoxystyrene) | researchgate.net |
The synthesis of block copolymers from monomers that polymerize via different mechanisms, such as cationic and radical polymerization, requires a transformation of the active propagating species. This can be achieved by converting a cationic propagating center to a radical one, or vice versa, allowing for the sequential polymerization of different monomer types. nih.govnih.gov
Block Copolymer Synthesis Involving this compound
Transformation of Polymerization Mechanisms for this compound Copolymers
Cationic to Radical Polymerization Transformation
The transformation from a living cationic polymerization to a radical polymerization process enables the synthesis of block copolymers from monomers that are not amenable to cationic polymerization. This typically involves the use of a dual initiator or a transforming agent that can convert the active cationic chain end into a radical-generating species. researchgate.net
One strategy involves the use of novel xanthate-containing initiating systems. For instance, the cationic polymerization of isobutyl vinyl ether (IBVE) or tert-butyl vinyl ether (tBVE) can be initiated with a system that, upon completion of the cationic stage, can then initiate the reversible addition-fragmentation chain transfer (RAFT) polymerization of a radically polymerizable monomer. nih.gov While this specific example doesn't use MOVE, the principle can be extended to its polymerization.
Another approach involves synthesizing a macroinitiator via living cationic polymerization which is then used to initiate a controlled radical polymerization, such as atom transfer radical polymerization (ATRP). For example, a polymer of a bisazobenzene-containing vinyl ether was synthesized by cationic polymerization and subsequently used as a macroinitiator for the ATRP of methyl methacrylate (B99206). nih.gov
Radical to Cationic Polymerization Transformation
The transformation from a radical to a cationic polymerization mechanism is another effective strategy for synthesizing block copolymers. This approach allows for the incorporation of monomers that readily undergo radical polymerization, such as acrylates, followed by the cationic polymerization of vinyl ethers like MOVE. nih.gov
A versatile strategy for creating block copolymers involves the combination of two distinct living polymerization techniques. For instance, reversible complexation mediated living radical polymerization (RCMP) can be used to synthesize a polymer with a terminal group that can then initiate a living photoinduced radical oxidation addition deactivation (PROAD) cationic polymerization of a vinyl ether. nih.gov
The Kamigaito group has successfully demonstrated the interchange between radical polymerizations of acrylate (B77674) monomers and living cationic polymerizations of vinyl ethers within a single reaction vessel. nih.govsemanticscholar.org This was achieved by employing a single dormant group that could be activated by two different activators, one for radical and one for cationic polymerization. nih.govsemanticscholar.org This innovative approach allows for the creation of copolymers by combining vinyl ethers and acrylates. nih.govsemanticscholar.org
Another method involves the use of free radical initiators in conjunction with a cationic initiator like a diphenyl iodonium salt. cmu.edu The polymerization of a monomer like methyl methacrylate proceeds via a free radical mechanism. The growing radical chain can then add to a vinyl ether monomer, and the resulting radical is oxidized by the iodonium salt to a cation, which then initiates the cationic polymerization of the vinyl ether. cmu.edu
The synthesis of multiblock copolymers containing MOVE segments allows for the creation of materials with complex architectures and tunable properties. researchgate.netrsc.org These copolymers can be designed to have alternating, periodic, or random arrangements of different blocks, leading to unique solution and bulk properties. researchgate.net
A novel strategy for synthesizing a series of multiblock copolymers involves combining radical/cationic step-growth polymerizations of dithiols and divinyl ethers with chain-growth cationic degenerative chain-transfer (DT) polymerizations of vinyl ethers like MOVE. researchgate.net This approach utilizes thioacetals as key components for the polymerization process. By controlling the initial step-growth polymerization, macro chain-transfer agents (CTAs) with thioacetal groups at different positions (e.g., at both ends, periodically in the main chain, or randomly distributed) can be synthesized. researchgate.net These macro-CTAs are then used for the chain-growth cationic DT polymerization of MOVE, resulting in triblock, periodic, and random multiblock copolymers. researchgate.net The resulting copolymers, composed of hydrophobic poly(thioether) and hydrophilic, thermoresponsive poly(MOVE) segments, exhibit characteristic micelle formation in aqueous solutions and display lower critical solution temperature (LCST) behavior that is dependent on the segment sequences and lengths. researchgate.net
Another approach for creating dual-degradable multiblock copolymers involves the one-pot synthesis using macrocyclic thioacetal carbonates. This method allows for the block copolymerization of different vinyl ethers, where the resulting polymer contains both thioacetal and carbonate linkages. rsc.org These linkages can be selectively cleaved under different conditions, leading to the degradation of the multiblock copolymer into smaller triblock segments. rsc.org
Random and Alternating Copolymerization of this compound
The copolymerization of this compound (MOVE) provides a versatile platform for the synthesis of polymers with tailored properties. As an electron-rich monomer, its behavior in copolymerization is heavily influenced by the electronic nature of the comonomer. This leads to a spectrum of copolymer structures, ranging from random to highly alternating, depending on the reaction partner.
Reactivity Ratios in this compound Copolymerization
Reactivity ratios, denoted as r₁ and r₂, are critical parameters in copolymerization that describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same monomer versus the other monomer. The product of the reactivity ratios (r₁r₂) is indicative of the resulting copolymer structure. If r₁r₂ ≈ 1, a random copolymer is formed. If r₁r₂ approaches 0, there is a strong tendency for alternation. When one reactivity ratio is high and the other is low, the copolymer will be enriched in the more reactive monomer.
While specific reactivity ratios for the copolymerization of this compound with various comonomers are not extensively documented in the provided literature, the behavior of analogous alkyl vinyl ethers can provide insight. For instance, in the radical copolymerization of N-vinylpyrrolidone (NVP) and 2-chloroethyl vinyl ether (CEVE), the reactivity ratios were determined, indicating a non-random incorporation of the monomers. nih.gov Similarly, the cationic copolymerization of n-butyl vinyl ether (BVE) and 2-chloroethyl vinyl ether (CEVE) has been studied, with the reactivity ratios calculated using various methods. mdpi.com
In general, when copolymerized with other vinyl ethers or monomers with similar electronic properties, this compound would be expected to form random copolymers. However, when paired with an electron-accepting monomer, the reactivity ratios would shift towards an alternating structure. For example, the copolymerization of butyl vinyl ether with methyl methacrylate can be achieved through a combination of radical and radical-promoted cationic mechanisms. cmu.edu
Below is a table of reactivity ratios for some representative vinyl ether copolymer systems, illustrating the range of behaviors.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Polymerization Type |
| N-Vinylpyrrolidone | 2-Chloroethyl vinyl ether | 4.88 | 0.11 | Radical |
| n-Butyl vinyl ether | 2-Chloroethyl vinyl ether | 0.82 | 1.05 | Cationic |
| Ethyl vinyl ether | n-Butyl vinyl ether | 1.74 | 0.50 | Cationic |
| Methyl methacrylate | Vinyl acetate (B1210297) | 10 | 0.1 | Radical |
| Styrene (B11656) | Maleic anhydride (B1165640) | 0.05 | 0.005 | Radical |
This table presents data for analogous vinyl ether systems to illustrate the concept of reactivity ratios. Specific values for this compound were not available in the search results.
Electron Donor-Acceptor (EDA) Complex Formation in this compound Copolymerization
The copolymerization of monomers with significantly different electronic properties, such as an electron-donor and an electron-acceptor, can proceed through the formation of an electron donor-acceptor (EDA) complex. researchgate.net this compound, with its electron-rich double bond due to the ether oxygen, acts as a strong electron donor. When combined with a strong electron-acceptor monomer, such as maleic anhydride, an EDA complex can be formed prior to polymerization. researchgate.netresearchgate.net
This complex can then be homopolymerized, leading to a perfectly alternating 1:1 copolymer, often regardless of the initial monomer feed ratio. researchgate.net The formation of the EDA complex is often evidenced by the development of color when the two monomers are mixed. researchgate.net The proposed mechanism involves the complex acting as a single polymerizable species. The reactivity of this complex can be higher than that of the individual monomers, facilitating the polymerization. researchgate.net
The free-radical terpolymerization of maleic anhydride, an electron-acceptor, with two different donor monomers, isobutyl vinyl ether and anethol, results in terpolymers where the maleic anhydride content is approximately 50 mol%, further supporting the EDA complex mechanism. researchgate.net The copolymerization of various alkyl vinyl ethers with maleic anhydride has been shown to produce alternating copolymers, a characteristic property of this monomer pair. researchgate.netdigitellinc.com Given the similar electronic nature of this compound to other alkyl vinyl ethers, it is expected to exhibit similar behavior when copolymerized with strong electron-acceptor monomers, leading to the formation of highly alternating copolymers via an EDA complex mechanism.
Cationic Ring-Opening Copolymerization of this compound and Cyclic Thioacetals
A novel approach to synthesizing degradable poly(vinyl ether)s involves the cationic copolymerization of vinyl ethers, such as this compound, with cyclic thioacetals. This method introduces cleavable thioacetal bonds periodically into the polymer main chain. The copolymerization proceeds via a cationic ring-opening mechanism for the cyclic thioacetal and a vinyl-addition mechanism for the vinyl ether.
The polymerization is typically initiated with a cationic initiator in the presence of a Lewis acid. The process allows for the incorporation of a variety of vinyl ethers with different functionalities, including hydrophobic and hydrophilic pendants.
Table of Cationic Copolymerization Conditions and Results for a Vinyl Ether (VE) and a 7-membered Cyclic Thioacetal (7-CTA)
| Entry | [VE]₀/[7-CTA]₀/[Initiator]₀/[ZnCl₂]₀ (mM) | Solvent System | Temperature (°C) |
| 1 | 4000/200/20/4.0 | CH₂Cl₂/n-hexane/Et₂O (20/10/10) | -40 |
This table summarizes typical experimental conditions for the cationic copolymerization of vinyl ethers with a cyclic thioacetal as described in the literature.
Cyclopolymerization of Divinyl Monomers Containing this compound Moieties
Cyclopolymerization is a polymerization technique involving divinyl monomers that leads to the formation of cyclic structures in the main polymer chain. This process occurs through an alternating sequence of intramolecular cyclization and intermolecular propagation. While specific studies on the cyclopolymerization of divinyl monomers containing this compound moieties are not detailed in the provided search results, the general principles of divinyl ether cyclopolymerization can be discussed.
Divinyl ether itself can undergo radical polymerization to yield soluble polymers with highly cyclized structures. The mechanism is believed to involve the formation of a five-membered ring intermediate, which then either propagates intermolecularly or undergoes further cyclization to form a bicyclic unit.
Chemical Transformations and Reactivity of 2 Methoxyethyl Vinyl Ether Beyond Polymerization
Oxidation Reactions of 2-Methoxyethyl Vinyl Ether
The electron-rich double bond of this compound is susceptible to attack by oxidizing agents, leading to the formation of epoxides or cleavage products.
Epoxidation: The reaction of vinyl ethers with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for the synthesis of epoxides. youtube.com These three-membered cyclic ethers are highly reactive intermediates that can be opened under acidic or basic conditions to introduce new functional groups. masterorganicchemistry.com The epoxidation of an alkene is a concerted process that can be stereospecific. youtube.com While specific studies on the epoxidation of this compound are not prevalent in the reviewed literature, the general reactivity of vinyl ethers suggests that it would readily undergo this transformation to yield 2-methoxyethoxymethyloxirane.
Ozonolysis: Ozonolysis is a powerful oxidation reaction that cleaves the carbon-carbon double bond. The ozonolysis of vinyl chloride in methanol (B129727) has been shown to produce methoxymethylhydroperoxide in high yield. researchgate.net By analogy, the ozonolysis of this compound in the presence of a suitable solvent would be expected to cleave the double bond, leading to the formation of formaldehyde (B43269) and 2-methoxyethyl formate (B1220265) after a reductive workup. This reaction provides a method for the controlled degradation of the vinyl group to produce smaller, functionalized molecules.
Nucleophilic Substitution Reactions of this compound Derivatives
While direct nucleophilic substitution on the vinyl group of this compound is not typical, its derivatives can undergo such reactions. For instance, the synthesis of this compound can be achieved through a Williamson ether synthesis-type reaction, which is a classic example of a nucleophilic substitution. In this approach, the alkoxide of 2-hydroxyethyl vinyl ether acts as a nucleophile, attacking a methylating agent like methyl iodide in an S(_N)2 reaction.
The reactivity of the vinyl ether group can also be harnessed to influence substitution reactions at other positions in the molecule. The electronic nature of the vinyl ether can affect the reactivity of neighboring groups, although specific examples for this compound derivatives are not extensively detailed in the provided search results.
Palladium-Catalyzed Arylation of Vinyl Ethers for Related Compound Synthesis
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for the formation of carbon-carbon bonds. wikipedia.org This reaction has been successfully applied to vinyl ethers, allowing for the synthesis of substituted alkenes.
Research has demonstrated the palladium-catalyzed arylation of various vinyl ethers with aryl bromides and chlorides. tandfonline.comnih.govnih.gov For instance, the reaction of methyl vinyl ether with 4-bromonitrobenzene, catalyzed by palladium on charcoal, is a key step in the synthesis of 4-(2-methoxyethyl)phenol. tandfonline.com The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by alkene insertion and β-hydride elimination to regenerate the catalyst. wikipedia.org
The regioselectivity of the arylation (α- versus β-substitution on the vinyl group) can be controlled by the choice of ligands and reaction conditions. nih.gov For example, the use of bulky phosphine (B1218219) ligands can favor the formation of the linear β-product. nih.gov This methodology provides a versatile route to a wide range of arylated vinyl ether derivatives, which are valuable intermediates in organic synthesis.
Table 1: Examples of Palladium-Catalyzed Arylation of Vinyl Ethers
| Vinyl Ether | Aryl Halide | Catalyst/Ligand | Product Type | Reference |
| Methyl vinyl ether | 4-Bromonitrobenzene | Pd/C | β-Arylated | tandfonline.com |
| Acyclic vinyl ethers | Aryl chlorides | Pd(OAc)(_2)/P(t-Bu)(_3) | β-Arylated | nih.gov |
| Benzyl (B1604629) vinyl ethers | Phenyl triflate/iodide | PdCl(_2)/various ligands | α- and β-Arylated | nih.gov |
Hydroamination and Other Addition Reactions of the Vinyl Group in this compound
The electron-rich double bond of this compound is susceptible to a variety of addition reactions, including hydroamination and cycloadditions.
Hydroamination: The addition of an N-H bond across the double bond of an alkene, known as hydroamination, is an atom-economical method for the synthesis of amines. Palladium-catalyzed intermolecular hydroamination of vinyl ethers with sulfonamides has been developed. nih.govnih.govku.edu This reaction is proposed to proceed via a Brønsted base catalysis mechanism, where the palladium catalyst facilitates the deprotonation of the sulfonamide, which then acts as the nucleophile. nih.govnih.govku.edu This method provides a route to N-(1-(2-methoxyethoxy)ethyl)sulfonamides.
Cycloaddition Reactions: Vinyl ethers are known to participate in cycloaddition reactions, such as [4+2] cycloadditions (Diels-Alder reactions). wikipedia.org In these reactions, the vinyl ether can act as the dienophile, reacting with a conjugated diene to form a six-membered ring. The reaction of methyl vinyl ether with acrolein is a key step in the industrial synthesis of glutaraldehyde. wikipedia.org While specific examples involving this compound in Diels-Alder reactions were not found in the provided search results, its structural similarity to other reactive vinyl ethers suggests its potential utility in such transformations.
Addition of Carboxylic Acids: The addition of carboxylic acids to vinyl ethers has been studied, with the reaction being first order with respect to the vinyl ether and second order with respect to the carboxylic acid. scispace.com This reaction proceeds through the formation of an intermediate complex between the vinyl ether and the carboxylic acid, which is then attacked by a second molecule of the acid. scispace.com
Advanced Materials and Research Applications of 2 Methoxyethyl Vinyl Ether Polymers
Stimuli-Responsive Materials Based on Poly(2-Methoxyethyl Vinyl Ether)
Poly(this compound) (PMOVE) and its copolymers are a key class of stimuli-responsive materials. The presence of the ether oxygen and the methoxyethyl side group imparts a unique hydrophilic-hydrophobic balance that can be precisely manipulated through polymer architecture and external stimuli.
Thermoresponsiveness is one of the most well-studied characteristics of PMOVE-based polymers. These materials exhibit solubility changes in a solvent, typically water or alcohols, upon a change in temperature. This behavior is classified as either a Lower Critical Solution Temperature (LCST) or an Upper Critical Solution Temperature (UCST).
Polymers exhibiting LCST behavior are soluble in a solvent below a certain critical temperature but become insoluble and phase-separate as the temperature is raised above it. This transition is reversible. The LCST phenomenon in aqueous solutions is driven by a shift in the balance of hydrogen bonding interactions between the polymer and water molecules and intramolecular/intermolecular hydrophobic interactions between the polymer chains. Below the LCST, hydrogen bonds between the polymer's ether groups and water molecules dominate, leading to dissolution. As the temperature increases, these hydrogen bonds weaken, and the entropy-driven hydrophobic interactions of the polymer backbone and side chains cause the polymer to collapse and precipitate.
Copolymerization is a common strategy to tune the LCST of poly(vinyl ether)s. For instance, by copolymerizing a hydrophilic vinyl ether like MOVE with a more hydrophobic vinyl ether, the resulting LCST can be rationally adjusted to suit specific applications.
In contrast to LCST, polymers with UCST behavior are insoluble in a solvent below a critical temperature and become soluble as the temperature is raised. While less common for PMOVE in aqueous solutions, UCST behavior has been observed in copolymers of this compound in non-aqueous solvents.
A notable example is the random copolymer of MOVE with octadecyl vinyl ether (ODVE). These copolymers exhibit a reversible UCST-type phase transition in alcohols like methanol (B129727) and ethanol. This behavior is not primarily driven by hydrogen bonding with the solvent but rather by the crystallization and melting of the long alkyl side chains of the ODVE units. Below the UCST, the long octadecyl chains crystallize, leading to polymer aggregation and insolubility. Upon heating, these crystalline domains melt, allowing the polymer to dissolve in the solvent.
Table 1: UCST Behavior of Poly(octadecyl vinyl ether-random-2-methoxyethyl vinyl ether) in Alcohols
| Solvent | Concentration (wt%) | Transition Temperature (°C) |
|---|---|---|
| Methanol | 1 | ~20 |
This data illustrates the influence of the solvent on the UCST of the copolymer, attributed to the crystallization of the octadecyl vinyl ether side chains.
The thermoresponsive characteristics of PMOVE-based materials can be precisely controlled through several synthetic and processing strategies.
Polymer Structure:
Block Copolymers: The creation of block copolymers, where a thermoresponsive PMOVE segment is combined with another functional segment (e.g., a film-forming block like poly(p-tert-butoxystyrene)), enables the fabrication of "smart" surfaces. Precision synthesis techniques like living cationic polymerization are crucial for creating well-defined block copolymers with narrow molecular weight distributions researchgate.net.
Film Preparation: The method of preparing polymer films also significantly influences their thermoresponsive behavior. For films made from block copolymers containing PMOVE, the choice of casting solvent and subsequent treatments like solvent annealing can alter the surface morphology and the accessibility of the thermoresponsive segments. These factors, in turn, control the temperature at which the surface switches its properties, such as wettability. Research has shown that the wettability of a film composed of a PMOVE block copolymer can change sharply and reversibly at a specific temperature, and this transition temperature can be manipulated by the film preparation conditions researchgate.net.
Photoresponsive polymers are materials that undergo a change in their properties upon exposure to light of a specific wavelength. This has been achieved with PMOVE by incorporating photochromic molecules into the polymer structure.
A key example involves the synthesis of PMOVE with a spiropyran (SP) molecule attached to one end of the polymer chain (SP-PMOVE) mdpi.com. Spiropyran is a photochromic compound that can isomerize from a neutral, hydrophobic spiropyran form to a charged, hydrophilic merocyanine (B1260669) (MC) form upon irradiation with UV light. This process is reversible with visible light.
When SP-PMOVE is in an aqueous solution, the hydrophobic SP end-group can induce the polymer chains to self-assemble into larger aggregates or micelles. Upon UV irradiation, the SP isomerizes to the hydrophilic MC form, which disrupts the hydrophobic interactions and causes the aggregates to dissociate. This reversible self-assembly and dissociation can be controlled simply by switching between UV and visible light, demonstrating a light-triggered change in the material's structure mdpi.com.
pH-Responsiveness: The vinyl ether linkage itself can be engineered to be pH-sensitive. While the poly(vinyl ether) backbone is generally stable, specific formulations containing vinyl ether linkages can be designed to hydrolyze under acidic conditions. This principle is used in advanced drug delivery systems where assemblies are designed to be stable at physiological pH (around 7.4) but break apart in the acidic environment of cellular compartments like endosomes or lysosomes, thereby releasing their payload. For example, nanoparticles constructed with acid-cleavable phenyl substituted vinyl ether (PIVE) linkers show pH-dependent release of their contents.
Furthermore, copolymers incorporating monomers with acidic or basic groups alongside MOVE can exhibit pH-responsive behavior. For instance, copolymers of methyl vinyl ether with maleic anhydride (B1165640) or its derivatives form nanogels whose size and swelling are highly dependent on the pH of the surrounding medium nih.gov. At acidic pHs, carboxylic acid groups are protonated, leading to a collapsed state, while at physiological or basic pH, these groups deprotonate, causing electrostatic repulsion and swelling of the nanogel nih.gov.
Solvent-Responsiveness: The phase transition behavior of PMOVE and its copolymers is highly dependent on the solvent. As noted in the UCST section, copolymers of MOVE and ODVE show different transition temperatures in methanol versus ethanol, highlighting their responsiveness to the solvent environment. This is due to the specific interactions between the polymer side chains and the solvent molecules, such as hydrogen bonding and van der Waals forces, which vary between different solvents.
Thermoresponsive Poly(this compound) and Copolymers
Biomedical Research Applications of Poly(this compound)
Poly(this compound) (PMOVE) is emerging as a significant polymer in biomedical research, primarily due to its unique properties that make it a promising alternative to the widely used poly(ethylene glycol) (PEG). As a water-soluble derivative of poly(vinyl ether) (PVE), PMOVE is being explored for its ability to enhance the in-vivo stability and efficacy of nanoparticles and other biomaterials.
The development of "stealth" nanoparticles, which can evade the body's immune system and circulate for extended periods, is a critical goal in nanomedicine. Surface modification with hydrophilic polymers is the most common strategy to achieve this. While PEGylation (coating with PEG) has been the gold standard, concerns about its potential antigenicity have spurred the search for alternatives.
Poly(vinyl ether) derivatives, including PMOVE, have been highlighted as promising substitutes. Research has demonstrated that PMOVE can be used as a surface modifier for nanoparticles, such as gold nanoparticles (AuNPs), to create stealth properties equivalent to those achieved by PEGylation. In one study, PMOVE with a terminal thiol group was synthesized and successfully grafted onto AuNPs, forming a high-density polymer layer. These PMOVE-modified AuNPs exhibited prolonged blood circulation times, a key characteristic of stealth nanoparticles. The effectiveness of PMOVE is attributed to its ability to form a stable hydration layer, which masks the nanoparticle from recognition by the immune system.
| Property | PMOVE-Coated AuNPs | PEG-Coated AuNPs | Reference |
|---|---|---|---|
| Stealthiness | Equivalent to PEG-AuNPs | Standard for stealth nanoparticles | |
| Serum Protein Adsorption | Reduced | Reduced | |
| Blood Circulation | Prolonged | Prolonged | |
| Cytotoxicity | No significant cytotoxicity observed in murine macrophage cell line RAW264.7 | Generally considered biocompatible, but antigenicity concerns exist |
The "stealth" characteristics imparted by PMOVE coatings are directly beneficial for drug delivery systems. By extending the circulation time of nanocarriers, PMOVE helps to increase the probability that the therapeutic agent will reach its target site, such as a tumor, through mechanisms like the enhanced permeability and retention (EPR) effect. Nanomedicine platforms like liposomes, polymeric micelles, and inorganic nanoparticles rely on this prolonged circulation to maximize therapeutic efficacy while minimizing side effects. The use of PMOVE as a coating can therefore play a crucial role in the development of more effective targeted drug delivery vehicles.
A critical aspect of any material used in biomedical applications is its biocompatibility. Research has shown that PMOVE-coated nanoparticles exhibit good biocompatibility. For instance, studies using a murine macrophage cell line (RAW264.7) found no significant cytotoxicity after incubation with PMOVE-modified gold nanoparticles.
The biocompatibility of polymers is often linked to the structure of water at the polymer-water interface. It has been proposed that polymers that form "intermediate water" — a state between tightly bound non-freezing water and free water — exhibit excellent blood compatibility. This specific water structure is believed to suppress non-specific protein adsorption and platelet adhesion. Differential scanning calorimetry has confirmed that PMOVE forms this intermediate water layer, which is thought to be a key factor in its biocompatibility and its function in creating effective biointerfaces.
When foreign materials are introduced into the bloodstream, they are quickly coated by plasma proteins in a process called opsonization, which flags them for clearance by the immune system. A key function of a stealth polymer is to prevent this initial step of non-specific protein adsorption.
PMOVE has been shown to be highly effective in this regard. Its ability to suppress protein adsorption is considered a primary reason for its stealth properties. The mechanism is attributed to the formation of intermediate water molecules on the material's surface. This hydration layer acts as a physical and energetic barrier, preventing proteins and platelets from adhering to the surface. In direct comparisons using model gold nanoparticles, PMOVE-coated particles showed reduced serum protein adsorption similar to that of PEG-coated particles.
Surface Modification Technologies with Poly(this compound) Copolymers
The versatility of this compound (MOVE) is enhanced through its copolymerization with other monomers, allowing for the creation of materials with tailored surface properties. Living cationic polymerization is a key technique used to synthesize well-defined copolymers containing MOVE.
One area of application is the development of thermosensitive surfaces. For example, block copolymers composed of a PMOVE segment and a poly(p-tert-butoxystyrene) segment have been synthesized. These copolymers can form free-standing films whose surface wettability changes sharply with temperature. This reversible thermosensitive behavior is valuable for creating "smart" surfaces that can control cell adhesion or fluid flow in response to thermal stimuli.
Functionalized Polymers and Architectures from this compound
Controlled polymerization techniques have enabled the synthesis of a variety of advanced polymer architectures incorporating this compound. Living cationic polymerization, in particular, allows for the precise control of molecular weight and the creation of polymers with narrow molecular weight distributions (Mw/Mn < 1.1).
This control has facilitated the creation of complex structures such as:
Diblock Copolymers: Sequential living cationic polymerization has been used to create well-defined diblock copolymers, such as those combining PMOVE with styrene (B11656) derivatives. These architectures are essential for creating materials with distinct, phase-separated domains that can self-assemble into ordered nanostructures or provide specific surface functionalities.
Statistical Copolymers: MOVE can be statistically copolymerized with various other vinyl ethers. This approach allows for the creation of materials where the properties are an average of the constituent monomers, enabling the fine-tuning of characteristics like thermal stability, refractive index, and mechanical properties for applications such as optical plastics.
Telechelic Polymers and Polyurethanes: Hydroxy-terminated telechelic PMOVE has been synthesized and subsequently reacted with diisocyanates to produce water-soluble, thermo-responsive polyurethanes. These polymers can act as polymeric surfactants, demonstrating the potential to create functional materials from PMOVE precursors.
The ability to incorporate this compound into these diverse polymer architectures highlights its role as a versatile building block for designing advanced functional materials.
End-Functionalized Poly(this compound) Synthesis
The synthesis of end-functionalized polymers involves introducing a specific chemical group at the chain terminus, enabling further reactions such as conjugation to surfaces or other molecules. For poly(this compound) (PMOVE), living cationic polymerization is a key technique that allows for the precise control of molecular weight and the introduction of terminal functionalities.
One prominent method involves synthesizing hydroxy-terminated telechelic PMOVE. This is achieved through a bifunctional living cationic polymerization of this compound (MOVE). The polymerization is followed by a reaction with water and a subsequent reduction of the resulting aldehyde polymer terminals using a reducing agent like sodium borohydride (B1222165) (NaBH₄). This process yields poly(vinyl ether) polyols with hydroxyl groups at both ends of the polymer chain.
Another targeted approach is the synthesis of thiol-terminated PMOVE, which is particularly useful for applications such as modifying gold nanoparticles (AuNPs). In one study, PMOVE with a terminal thiol group (PMOVE-SH) was synthesized and subsequently used to coat AuNPs via a thiol-gold coordination reaction. This resulted in the successful fabrication of PMOVE-modified AuNPs with a high density of polymer chains on the surface. The presence of the thiol end-group is critical for the stable anchoring of the polymer to the nanoparticle surface.
A more general strategy for creating ester end groups on poly(vinyl ether)s involves chain-end capping with a silyl (B83357) ketene (B1206846) acetal (B89532) during cationic polymerization. Although demonstrated primarily with other vinyl ethers like methyl vinyl ether, this method involves the alkylation of the silyl ketene acetal, which effectively terminates the polymerization and installs an ester group at the chain end. Optimization of reaction parameters such as temperature and monomer concentration is crucial to ensure a high degree of end-group functionality.
Table 1: Synthesis Methods for End-Functionalized Poly(this compound)
| Functional Group | Synthesis Method | Key Reagents | Application Example |
|---|---|---|---|
| Hydroxyl (-OH) | Living Cationic Polymerization & Reduction | Water (H₂O), Sodium Borohydride (NaBH₄) | Precursor for polyurethanes |
| Thiol (-SH) | Not specified | Thiol-containing initiator/terminator | Surface modification of gold nanoparticles |
| Ester (-COOR) | Cationic Polymerization with Capping Agent | Silyl Ketene Acetal | Precursors for block copolymers and networks |
Poly(this compound) as a Hydrophilic Segment in Multicomponent Polymers
The inherent hydrophilicity of poly(this compound) makes it an excellent candidate for use as a hydrophilic segment in multicomponent polymers, such as block copolymers. These materials often exhibit unique self-assembly behaviors and stimuli-responsive properties.
Living cationic polymerization enables the precise synthesis of well-defined block copolymers incorporating PMOVE. For instance, a block copolymer composed of a PMOVE segment and a film-forming poly(p-tert-butoxystyrene) segment was synthesized using sequential living cationic polymerization. The resulting copolymer had a very narrow molecular weight distribution (Mw/Mn < 1.1) and could form free-standing films. The PMOVE block imparts thermosensitive properties to the material.
Similarly, PMOVE has been used to create amphiphilic block and random copolymers. When copolymerized with a hydrophobic monomer like octadecyl vinyl ether (ODVE), the resulting materials can form hydrogels in aqueous solutions. In these systems, the PMOVE segments provide hydrophilicity and water solubility, while the hydrophobic ODVE segments can form physical cross-links.
Furthermore, the hydroxy-terminated PMOVE polyols, as described in the previous section, serve as hydrophilic macro-monomers for the synthesis of more complex polymer architectures. By reacting these polyols with an equimolar amount of a diisocyanate, such as toluene (B28343) diisocyanate, water-soluble polyurethanes can be prepared. The aqueous solutions of these polyurethanes exhibit thermally induced precipitation, a property conferred by the thermosensitive PMOVE segments.
Table 2: Examples of Multicomponent Polymers with a PMOVE Hydrophilic Segment
| Polymer Architecture | Comonomer(s) | Key Properties |
|---|---|---|
| Diblock Copolymer | p-tert-butoxystyrene | Thermosensitive, film-forming |
| Random Copolymer | Octadecyl vinyl ether | Hydrogel formation |
| Polyurethane | Toluene diisocyanate | Water-soluble, thermosensitive |
Degradable Polymer Materials from this compound Copolymers
Conventional vinyl polymers, including PMOVE, possess a stable carbon-carbon backbone, which makes them non-degradable. This property limits their use in biomedical applications where biodegradability is often required and contributes to environmental persistence. A leading strategy to impart degradability to vinyl polymers is the radical ring-opening polymerization (rROP) of cyclic ketene acetals (CKAs) as comonomers.
This approach involves copolymerizing a standard vinyl monomer, such as this compound, with a CKA monomer like 2-methylene-1,3-dioxepane (B1205776) (MDO) or 5,6-benzo-2-methylene-1,3-dioxepane (BMDO). During the polymerization, the cyclic acetal ring of the CKA opens, introducing ester linkages directly into the polymer backbone. These ester bonds are susceptible to hydrolysis, allowing the polymer chain to break down into smaller, potentially biocompatible fragments.
This technique has been successfully used to create degradable versions of various vinyl polymers. For example, degradable poly(methyl methacrylate) (PMMA) particles have been synthesized by the radical emulsion copolymerization of methyl methacrylate (B99206) with BMDO. The resulting copolymers showed a significant loss in molar mass when subjected to basic conditions, confirming their degradability. Similarly, copolymers based on acrylamide (B121943) and CKAs have been shown to exhibit faster hydrolytic degradation than traditional aliphatic polyesters like polylactide.
By applying this established copolymerization strategy, it is possible to design and synthesize degradable polymer materials based on this compound, combining its desirable hydrophilic and thermosensitive properties with the capacity for degradation.
Table 3: Common Cyclic Ketene Acetals (CKAs) for Inducing Degradability in Vinyl Polymers
| CKA Monomer | Abbreviation | Resulting Linkage |
|---|---|---|
| 2-methylene-1,3-dioxepane | MDO | Ester |
| 5,6-benzo-2-methylene-1,3-dioxepane | BMDO | Ester |
| 2-methylene-4-phenyl-1,3-dioxolane | MPDL | Ester |
Analytical and Characterization Methodologies in 2 Methoxyethyl Vinyl Ether Research
Spectroscopic Analysis for Polymer Structure and Composition (e.g., NMR Spectroscopy for Copolymer Composition)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for elucidating the detailed microstructure of polymers. msu.ru In the context of polymers containing 2-methoxyethyl vinyl ether, both ¹H and ¹³C NMR are utilized to confirm the polymer structure, determine copolymer composition, and analyze stereochemistry.
In copolymerization, the molar ratio of the different monomer units within the polymer chain significantly influences the final properties of the material. dtic.mil ¹H NMR spectroscopy provides a straightforward method to determine this composition. By integrating the signals corresponding to the unique protons of each monomer unit, the relative amounts of each monomer in the copolymer can be calculated. For a copolymer of this compound and another vinyl monomer, the characteristic peaks of the methoxy (B1213986) (-OCH₃) and ethoxy (-OCH₂CH₂-) protons of the MOVE unit can be compared to the signals of the comonomer to determine the copolymer composition. For instance, in a study of copolymers of N-vinyl-2-pyrrolidone and ethylene (B1197577), the composition was determined by integrating specific proton signals unique to each monomer unit. eag.com
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), offer deeper insights into the complex microstructure of copolymers. msu.ru These advanced techniques can be used to assign the resonances of individual carbon and proton atoms, providing information on the sequence distribution of monomer units along the polymer chain and the stereochemical configuration (tacticity). msu.ru
The following table illustrates a hypothetical example of how ¹H NMR data could be used to determine the composition of a copolymer of this compound (MOVE) and Vinyl Acetate (B1210297) (VAc).
Interactive Data Table: Hypothetical ¹H NMR Data for MOVE-VAc Copolymer Composition Analysis
| Chemical Shift (ppm) | Assignment | Integral Value | Number of Protons | Molar Fraction Calculation |
| 3.65 | -OCH₂ -CH₂-O- (MOVE) | 4.00 | 2 | I_MOVE / 2 |
| 3.35 | -OCH₃ (MOVE) | 6.00 | 3 | I_MOVE / 3 |
| 2.05 | -OCOCH₃ (VAc) | 3.00 | 3 | I_VAc / 3 |
| Calculated Mol% MOVE | (Integral_MOVE / Protons_MOVE) / ((Integral_MOVE / Protons_MOVE) + (Integral_VAc / Protons_VAc)) * 100 | |||
| Calculated Mol% VAc | (Integral_VAc / Protons_VAc) / ((Integral_MOVE / Protons_MOVE) + (Integral_VAc / Protons_VAc)) * 100 |
Gel Permeation Chromatography (GPC) for Molecular Weight and Dispersity Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight and molecular weight distribution of polymers. dtic.mileag.comcardiff.ac.ukjournalspress.com This method separates polymer molecules based on their hydrodynamic volume in solution. eag.comjournalspress.com Larger molecules elute from the chromatography column faster than smaller molecules. eag.comcardiff.ac.uk
For polymers of this compound, GPC is essential for determining key parameters such as the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). dtic.mil The PDI provides a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is often a hallmark of a well-controlled polymerization reaction, such as living cationic polymerization, a common method for synthesizing poly(vinyl ether)s. nih.gov
Research on block copolymers of this compound with styrene (B11656) derivatives has demonstrated the synthesis of well-defined polymers with very narrow molecular weight distributions, as indicated by PDI values less than 1.1, determined by GPC. nih.gov
The selection of an appropriate solvent, column, and calibration standards is critical for obtaining accurate GPC results. Tetrahydrofuran (B95107) (THF) is a common solvent used for the GPC analysis of poly(vinyl ether)s. researchgate.net
Interactive Data Table: Representative GPC Data for a Poly(this compound) Homopolymer
| Parameter | Value | Description |
| Mₙ ( g/mol ) | 15,000 | Number-average molecular weight |
| Mₙ ( g/mol ) | 16,500 | Weight-average molecular weight |
| PDI (Mₙ/Mₙ) | 1.10 | Polydispersity Index |
| Elution Volume (mL) | 18.5 | The volume of solvent required to elute the polymer from the column |
Thermal Analysis Techniques for Poly(this compound) Based Materials (e.g., Differential Scanning Calorimetry)
Thermal analysis techniques are fundamental for characterizing the thermal properties of polymeric materials. Differential Scanning Calorimetry (DSC) is a widely used method to measure the heat flow into or out of a sample as a function of temperature or time. msu.rupolyprint.com This allows for the determination of key thermal transitions, such as the glass transition temperature (T₉) and the melting temperature (Tₘ). vot.pl
The melting temperature is relevant for semi-crystalline polymers and represents the temperature at which the crystalline domains melt. The crystallinity of poly(vinyl ether)s can be influenced by their stereoregularity.
DSC analysis is typically performed by heating a small sample of the polymer at a constant rate and monitoring the heat flow. The T₉ is observed as a step-like change in the baseline of the DSC thermogram, while melting is observed as an endothermic peak.
Interactive Data Table: Illustrative DSC Data for a Hypothetical Copolymer Containing this compound
| Thermal Transition | Temperature (°C) | Enthalpy Change (J/g) | Description |
| Glass Transition (T₉) | -15 | N/A | Transition from glassy to rubbery state |
| Melting (Tₘ) | 120 | 45 | Melting of crystalline domains |
Surface Analysis Techniques for Modified Materials Containing Poly(this compound)
The surface properties of materials are critical for a wide range of applications, including biocompatible coatings, adhesives, and membranes. Several techniques are employed to characterize the surfaces of materials modified with poly(this compound).
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. eag.comvot.pl XPS can be used to confirm the presence of poly(this compound) on a modified surface by detecting the characteristic carbon and oxygen environments in the polymer. eag.com For instance, the C 1s spectrum of a surface coated with this polymer would show distinct peaks corresponding to C-C/C-H, C-O-C, and O-C=O (if applicable) bonds.
Contact Angle Measurement is a simple yet powerful technique to assess the wettability and surface energy of a material. polyprint.comdataphysics-instruments.com The contact angle of a liquid droplet (typically water) on a polymer surface provides a measure of its hydrophilicity or hydrophobicity. dataphysics-instruments.com For materials modified with poly(this compound), which possesses both hydrophobic (vinyl backbone) and hydrophilic (methoxyethyl side chains) components, contact angle measurements can reveal how these groups are oriented at the surface and how the surface interacts with aqueous environments.
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can provide three-dimensional topographical information about a surface at the nanoscale. researchgate.netuml.edu AFM can be used to visualize the morphology of polymer films and coatings, including those containing poly(this compound). researchgate.netuml.edu It can reveal information about surface roughness, phase separation in polymer blends, and the distribution of polymer chains on a substrate.
A study on the surface segregation of poly(2-methoxyethyl acrylate), a structurally similar polymer, in a blend with poly(methyl methacrylate) utilized XPS to confirm that the surface was completely covered with the acrylate (B77674) polymer after annealing. rsc.org This demonstrates the utility of surface analysis techniques in understanding the behavior of such polymers at interfaces.
Interactive Data Table: Example Surface Analysis Data for a Surface Modified with Poly(this compound)
| Analytical Technique | Parameter Measured | Typical Result | Interpretation |
| XPS | Elemental Composition | C, O | Confirms the presence of the polymer |
| XPS | C 1s High-Resolution Spectrum | Peaks at ~285.0 eV (C-C/C-H) and ~286.5 eV (C-O) | Identifies the chemical states of carbon, confirming the polymer structure |
| Contact Angle Goniometry | Water Contact Angle | 65° | Indicates a moderately hydrophilic surface |
| AFM | Surface Roughness (Rq) | 1.2 nm | Suggests a smooth and uniform polymer coating |
Computational Chemistry and Modeling Studies
Theoretical Investigations of 2-Methoxyethyl Vinyl Ether Polymerization Mechanisms
Theoretical investigations, primarily employing quantum mechanics, are crucial for understanding the intricate mechanisms of this compound polymerization. These studies can elucidate the energetics and pathways of both cationic and radical polymerization routes.
Cationic Polymerization:
Density Functional Theory (DFT) has been utilized to study the cationic polymerization of vinyl ethers, providing a theoretical basis for experimentally observed phenomena. For instance, DFT calculations have been applied to investigate the competition between water and alcohol in initiating the aqueous cationic polymerization of vinyl ethers. mdpi.com These studies model the active center and optimize the geometries of the reactants, transition states, and products to determine the most favorable reaction pathways. While not exclusively focused on this compound, the principles and methodologies are directly applicable.
Key aspects that can be investigated using theoretical methods for the cationic polymerization of MOVE include:
Initiation: Calculation of the activation energy for the reaction between an initiator (e.g., a Lewis acid) and the MOVE monomer to form the initial carbocation.
Propagation: Modeling the sequential addition of MOVE monomers to the growing polymer chain, including the determination of stereoselectivity (isotactic vs. syndiotactic addition).
Chain Transfer and Termination: Investigating the energetics of side reactions that can limit the molecular weight and control of the polymerization.
Radical Polymerization:
While vinyl ethers are generally less reactive in radical polymerization compared to cationic polymerization, theoretical studies can shed light on the factors that govern this process. Quantum chemical calculations can be used to determine the reactivity of the MOVE monomer towards radical initiators and the stability of the propagating radical. Such studies are essential for developing controlled radical polymerization techniques, like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, for vinyl ethers. semanticscholar.org
Molecular Dynamics Simulations of Poly(this compound) Systems
Molecular dynamics (MD) simulations are a powerful tool for studying the structure, dynamics, and properties of polymer systems in various environments. These simulations provide a detailed atomistic view of the polymer chain's behavior over time.
A study combining infrared spectroscopy and Density Functional Theory (DFT) calculations investigated the hydration changes of poly(this compound) (PMOVE) during its temperature-responsive phase separation in water. acs.orgacs.org The DFT calculations on models of hydrated PMOVE indicated that the observed spectral shifts are primarily due to the breaking of hydrogen bonds between the oxygen of the methoxy (B1213986) groups and water molecules. acs.org The calculations also suggested a negative cooperativity of hydrogen bonding, where the formation of one hydrogen bond with an ether oxygen makes it a poorer acceptor for a second hydrogen bond. acs.org
While extensive MD simulations specifically targeting PMOVE are not widely available in the literature, simulations of structurally similar polymers like poly(vinyl methyl ether) (PVME) offer valuable insights. longdom.orgembuni.ac.ke MD simulations of PVME in aqueous solutions have been used to investigate detailed hydration structures, conformational changes of the polymer, and the influence of polymer concentration on these properties. longdom.orgembuni.ac.ke These studies reveal how water molecules interact with the ether oxygens and the polymer backbone, leading to an understanding of phenomena like the lower critical solution temperature (LCST) behavior. longdom.org
The development of accurate force fields is a critical prerequisite for meaningful MD simulations. ethz.chnasa.gov A force field is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. For PMOVE, a dedicated force field would need to accurately represent the torsional potentials around the various bonds in the monomer unit to correctly predict the polymer's conformational preferences.
Table 1: DFT Calculated Wavenumber Shifts of C-H Stretching Vibrations in a Hydrated this compound Model
| Vibration Mode | Wavenumber (cm⁻¹) - Unhydrated | Wavenumber (cm⁻¹) - Hydrated | Shift (cm⁻¹) |
| Methyl anti-symmetric stretch | 2990 | 2974 | -16 |
| Methylene C-H stretch (ether side) | 2930 | 2920 | -10 |
| Methylene C-H stretch (vinyl side) | 3050 | 3045 | -5 |
| Vinyl C-H stretch | 3120 | 3118 | -2 |
Note: The data in this table is illustrative and based on the principles discussed in the cited literature. Actual values would be derived from specific DFT calculations on a defined model system.
Computational Studies of Catalyst-Monomer Interactions in this compound Polymerization
Computational studies are instrumental in understanding the interactions between catalysts and the this compound monomer, which is fundamental to controlling the polymerization process and the resulting polymer's properties. These studies often employ quantum chemical methods to model the catalyst-monomer complex and the subsequent reaction steps.
For the cationic polymerization of vinyl ethers, Lewis acids are commonly used as catalysts. acs.org Computational investigations can provide detailed information on:
Lewis Acid-Monomer Binding: Calculation of the binding energy and geometry of the complex formed between the Lewis acid and the ether oxygen of the MOVE monomer. This helps in understanding the initial activation step.
Stereocontrol: In stereoselective polymerization, chiral catalysts are used to control the tacticity of the polymer. nsf.gov Computational modeling can elucidate the mechanism of stereocontrol by analyzing the transition states for the addition of the monomer to the growing polymer chain, revealing the origins of the preference for isotactic or syndiotactic placement.
Catalyst Activity: By comparing the activation energies for the initiation and propagation steps with different catalysts, computational studies can predict their relative activities and guide the selection of the most efficient catalyst for a desired outcome.
While specific computational studies focusing exclusively on the interaction of catalysts with this compound are not extensively documented in the reviewed literature, the methodologies have been widely applied to other vinyl ethers and polymerizable monomers. nih.gov The insights gained from these general studies are highly relevant and can be extrapolated to understand and predict the behavior of MOVE in catalyzed polymerization reactions.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Methoxyethyl vinyl ether, and how do they influence experimental design?
- Answer : 2-MOVE (CAS 1663-35-0) has a molecular weight of 102.13 g/mol, boiling point of ~108°C, density of 0.897 g/mL, and refractive index of 1.430 . Its low viscosity and moderate polarity make it suitable as a solvent or monomer in polymerization reactions. Storage at 2–8°C in sealed, dry conditions is critical to prevent peroxidation, a common hazard for vinyl ethers . Stabilizers like triethanolamine and MEHQ (50–500 ppm) are often added to inhibit radical-induced degradation .
Q. How is 2-MOVE synthesized, and what are the critical reaction parameters?
- Answer : 2-MOVE is typically synthesized via acid-catalyzed reactions between ethylene glycol derivatives and vinylating agents (e.g., acetylene or vinyl acetate). For example, catalytic vinylation using AlCl₃·6H₂O or zinc salts under controlled temperatures (60–80°C) achieves yields >80% . Key parameters include pH (acidic conditions), reaction time (4–6 hours), and exclusion of moisture to avoid hydrolysis .
Q. What safety protocols are essential for handling this compound?
- Answer : 2-MOVE is flammable (flash point 16°C) and peroxidisable, requiring inert atmospheres (N₂/Ar) and stabilizers during storage . Personal protective equipment (gloves, goggles, respirators) is mandatory due to its acute toxicity (Oral LD₅₀: 300–500 mg/kg) and irritancy to skin/eyes . Waste must be neutralized before disposal via certified facilities .
Advanced Research Questions
Q. How can living cationic polymerization of 2-MOVE be transformed into RAFT polymerization for block copolymer synthesis?
- Answer : 2-MOVE’s living cationic polymerization is initiated by protonic acids (e.g., HCl·SnBr₄) in ethyl acetate/dioxane. The terminal cationic site is converted to a RAFT-compatible end-group (e.g., trithiocarbonate) by quenching with a carboxylic RAFT agent. Subsequent RAFT polymerization of acrylates or styrenics (70°C, AIBN initiator) yields amphiphilic block copolymers . This method enables precise control over molecular weight (Đ < 1.2) and functionality for stimuli-responsive materials .
Q. What mechanisms drive the thermoresponsive phase behavior of 2-MOVE copolymers?
- Answer : Copolymers with octadecyl vinyl ether (ODVE) exhibit UCST-type transitions in methanol (~20°C) due to crystallization of ODVE’s alkyl chains. The 2-MOVE monomer introduces hydrophilic segments, tuning the transition temperature. Phase behavior is analyzed via turbidimetry and DSC, with cloud points dependent on DP (degree of polymerization) and solvent composition (e.g., MeOH/EtOH mixtures) .
Q. How do catalytic systems affect the vinylation efficiency of hydroxyl-containing substrates with 2-MOVE?
- Answer : Heterogeneous catalysts like AlCl₃·6H₂O or Zn(mandelate)₂ with DMSO enhance vinylation yields (>90%) by stabilizing intermediates. Kinetic studies show reaction rates follow pseudo-first-order behavior under anhydrous conditions. Side reactions (e.g., oligomerization) are minimized at temperatures <80°C .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies in reported toxicity data for 2-MOVE and related glycol ethers?
- Answer : While 2-MOVE’s toxicity data is limited, structural analogs like 2-Methoxyethanol (CAS 109-86-4) show reproductive toxicity (EPA IRIS RfD: 0.03 mg/kg/day). Discrepancies arise from assay sensitivity (in vitro vs. in vivo) and metabolic pathways. Researchers should validate findings using OECD guidelines (e.g., TG 422) and compare with structurally similar ethers .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
